molecular formula C13H14ClF3N2O3 B396186 N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride

N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride

Cat. No.: B396186
M. Wt: 338.71g/mol
InChI Key: ZYQLQBDROPYYOL-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and anilino groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride typically involves multiple steps. One common approach starts with the preparation of 2-Methoxy-5-(trifluoromethyl)aniline, which is then subjected to further reactions to introduce the carbonyl and imidoyl chloride functionalities. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.

    6-Methoxy-α,α,α-trifluoro-m-toluidine: Another related compound with similar structural features.

Uniqueness

N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14ClF3N2O3

Molecular Weight

338.71g/mol

IUPAC Name

[(Z)-(1-chloro-2-methylpropylidene)amino] N-[2-methoxy-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H14ClF3N2O3/c1-7(2)11(14)19-22-12(20)18-9-6-8(13(15,16)17)4-5-10(9)21-3/h4-7H,1-3H3,(H,18,20)/b19-11-

InChI Key

ZYQLQBDROPYYOL-ODLFYWEKSA-N

SMILES

CC(C)C(=NOC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC)Cl

Isomeric SMILES

CC(C)/C(=N/OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC)/Cl

Canonical SMILES

CC(C)C(=NOC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC)Cl

Origin of Product

United States

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